molecular formula C13H16N2O3 B13095789 3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid CAS No. 919106-92-6

3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid

Cat. No.: B13095789
CAS No.: 919106-92-6
M. Wt: 248.28 g/mol
InChI Key: BNHTYXLVATXBMU-UHFFFAOYSA-N
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Description

3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid typically involves the formation of the indazole core followed by functionalization. One common method is the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are also employed to introduce various substituents .

Industrial Production Methods: Industrial production often utilizes scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may act as an inhibitor of certain kinases, affecting cell signaling and proliferation . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Properties

CAS No.

919106-92-6

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

3-ethoxy-2-propylindazole-6-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c1-3-7-15-12(18-4-2)10-6-5-9(13(16)17)8-11(10)14-15/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)

InChI Key

BNHTYXLVATXBMU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C=CC(=CC2=N1)C(=O)O)OCC

Origin of Product

United States

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